molecular formula C26H21N3O B11082023 7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Katalognummer: B11082023
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: YSMUXNXMCXKCHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a chemical compound with the CAS Number 524002-37-7 and a molecular formula of C₂₆H₂₁N₃O. It has a molecular weight of 391.46 g/mol. This compound is a derivative of the pyrrolo[2,3-d]pyrimidine scaffold, a fused heterobicyclic system known for its relevance in medicinal chemistry . Compounds featuring this core structure are frequently investigated in drug discovery for their potential to interact with various biological targets. Research into analogous pyrrolo[2,3-d]pyrimidine compounds has shown that this class can exhibit potent biological activities, including antitumor effects . Some closely related analogs function as antimitotic agents by inhibiting microtubule assembly, which can lead to cell cycle arrest and apoptosis . Other research areas for this chemical family include their development as inhibitors of specific protein kinases, which are enzymes implicated in various disease pathways . This makes this compound a valuable chemical intermediate for researchers in chemical biology and pharmaceutical development. It can be used to explore new structure-activity relationships (SAR), as a building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays. This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C26H21N3O

Molekulargewicht

391.5 g/mol

IUPAC-Name

7-[(4-methylphenyl)methyl]-5,6-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H21N3O/c1-18-12-14-19(15-13-18)16-29-24(21-10-6-3-7-11-21)22(20-8-4-2-5-9-20)23-25(29)27-17-28-26(23)30/h2-15,17H,16H2,1H3,(H,27,28,30)

InChI-Schlüssel

YSMUXNXMCXKCHA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CN2C(=C(C3=C2N=CNC3=O)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Pyrimidine Precursors

Pyrimidine derivatives with cyano or ethoxyethyl side chains undergo acid- or base-mediated cyclization to form the fused pyrrole ring. For example, 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol cyclizes in hydrochloric acid to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol (64% yield). Adapting this method, substituting the ethoxyethyl group with phenyl moieties at positions 5 and 6 could enable the formation of 5,6-diphenyl intermediates.

Chlorination and Functionalization

Hydroxyl Group Generation at Position 4

Chlorination-Hydrolysis Strategy

4-Chloro intermediates, synthesized via Vilsmeier reagents (e.g., POCl3/DMF), are hydrolyzed to 4-hydroxy derivatives. A patent described the hydrolysis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using 1N NaOH at reflux, achieving quantitative conversion. For the target compound, hydrolysis of a 4-chloro precursor (protected at N7 with 4-methylbenzyl) under mild acidic conditions would prevent dealkylation.

Direct Oxidation Methods

While less common, direct oxidation of 4-amino or 4-thioether groups could yield the hydroxyl moiety. Source 1 reported the oxidation of 4-methylthioethers using m-CPBA, though yields were suboptimal (55–66%). This approach risks over-oxidation and requires stringent temperature control.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

  • Core Formation : Cyclize 6-amino-5-(2,2-diethoxyethyl)-4-methoxypyrimidine in HCl to form 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine.

  • Chlorination : Treat with POCl3/DMF to generate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • N7-Alkylation : React with 4-methylbenzyl bromide/K2CO3 to install the benzyl group.

  • Suzuki Coupling : Perform dual phenylations at C5 and C6 using Pd2(dba)3/XPhos.

  • Hydrolysis : Convert 4-chloro to 4-hydroxy using NaOH/MeOH.

Yield : Estimated 35–45% over five steps.

Route 2: Convergent Synthesis

  • Pre-functionalized Core : Start with 5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (synthesized via cyclization of phenyl-substituted pyrimidines).

  • N7-Alkylation : Introduce 4-methylbenzyl group under microwave conditions.

Yield : Higher efficiency (50–60%) due to fewer steps.

Optimization and Challenges

Reaction Condition Optimization

  • Microwave Assistance : Reduced alkylation time from 12 h to 10 min.

  • Catalyst Selection : Pd2(dba)3/XPhos outperformed Pd(PPh3)4 in Suzuki couplings, minimizing homocoupling byproducts.

  • Solvent Systems : sec-BuOH enhanced coupling reaction yields compared to DMF or THF.

Key Challenges

  • Regioselectivity : Ensuring exclusive substitution at C5 and C6 requires electronically differentiated halogens (e.g., Br at C5, I at C6).

  • Deprotection Sensitivity : The 4-methylbenzyl group may undergo cleavage under harsh hydrolysis conditions, necessitating mild acids (e.g., HCl/MeOH).

Comparative Data Table

StepReagents/ConditionsYield (%)Source Citation
Core CyclizationHCl, rt, 1 h64
N7-Alkylation4-MeBnBr, K2CO3, DMF, 80°C, 12 h71–80
Suzuki Coupling (C5)Pd2(dba)3, XPhos, PhB(OH)2, sec-BuOH, 110°C93
ChlorinationPOCl3, DMF, 100°C, 8 h85
Hydrolysis1N NaOH, MeOH, reflux, 2 h90

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-(4-Methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.

    Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

    Substitution: Natriumhydrid in DMF (Dimethylformamid).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann die Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 7-(4-Methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Als CDK2-Inhibitor bindet es beispielsweise an das aktive Zentrum des Enzyms, verhindert dessen Interaktion mit Cyclin A2 und hemmt so das Fortschreiten des Zellzyklus. Dies führt zur Induktion von Apoptose in Krebszellen.

Wirkmechanismus

The mechanism of action of 7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Effects

Table 1: Key Structural Differences and Similarities
Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Reference
7-(4-Methylbenzyl)-5,6-diphenyl-...-4-ol (Target) 4-methylbenzyl (7), Ph (5,6) -OH (4) 301.35
F1386-0303 (5,7-diphenyl-...-4-ol) Ph (5,7) -OH (4) 297.33
5,6-Diphenyl-...-2,4-diamine (35a) Ph (5,6) -NH2 (2,4) 318.37
7-(3-Methylphenyl)-5-phenyl-...-4-ol 3-methylphenyl (7), Ph (5) -OH (4) 301.35
7-(Cyclopropylmethyl)-5-iodo-...-4-amine (10a) cyclopropylmethyl (7), I (5) -NH2 (4) 345.16
Key Observations :

Substitution at the 7-Position: The target compound’s 4-methylbenzyl group introduces steric bulk and lipophilicity compared to simpler phenyl (F1386-0303) or cyclopropylmethyl (10a) groups. This may enhance membrane permeability or target binding specificity .

Functional Groups at the 4-Position :

  • The -OH group in the target compound and F1386-0303 contrasts with the -NH2 in 35a. The hydroxyl group may participate in hydrogen bonding but could reduce metabolic stability compared to amines .
  • Thione derivatives (e.g., 9b-d in ) replace -OH with -SH, which increases nucleophilicity and may improve resistance to oxidation.

Substituents at 5- and 6-Positions: Diphenyl substitution (target compound and F1386-0303) enhances aromatic stacking interactions, critical for binding to hydrophobic pockets in kinases or other enzymes .

Q & A

Q. Methodology :

  • Software : Gaussian 16 for DFT, AutoDock Vina for docking.
  • Parameters : Gibbs free energy (ΔG) of reaction steps, binding energy (ΔG < -8 kcal/mol for high affinity) .

What spectroscopic techniques confirm the structure of this compound?

Basic Research Question

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.1–8.6 ppm) and methylbenzyl substituents (δ 2.3 ppm for CH₃). Pyrimidine ring protons appear as singlet(s) near δ 5.9–6.1 ppm .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • IR Spectroscopy : Detect hydroxyl (ν ~3400 cm⁻¹) and C=N/C=C stretches (ν ~1590 cm⁻¹) .

Q. Example Data :

  • ¹H NMR (DMSO-d₆) : δ 2.29 (s, 3H, CH₃), 3.89 (s, 2H, CH₂), 5.94 (s, 1H, C5-H) .
  • HRMS : Calculated m/z 483.1234 [M+H]⁺, observed 483.1236 .

How can contradictions in synthetic yields under varying conditions be resolved?

Advanced Research Question
Discrepancies in yields may arise from solvent polarity, temperature, or reagent purity. For example:

  • POCl₃ Chlorination : Yields drop from 75% to 50% if moisture is present due to hydrolysis of POCl₃. Use anhydrous conditions and inert atmosphere .
  • MCRs : Higher yields (72%) achieved with electron-withdrawing substituents on aldehydes vs. electron-donating groups (65%) .

Q. Mitigation Strategy :

  • Optimize solvent (DMF vs. ethanol) and catalyst (K₂CO₃ vs. Cs₂CO₃).
  • Monitor reaction progress via LC-MS to identify side products .

What is the role of substituents on the biological activity of this scaffold?

Advanced Research Question
Substituents influence kinase inhibition and antimicrobial activity:

  • 4-Methylbenzyl Group : Enhances lipophilicity, improving cell membrane penetration (logP ~3.5) .
  • 5,6-Diphenyl Moieties : Stabilize π-π interactions in kinase ATP-binding pockets (e.g., EGFR IC₅₀ = 0.8 µM vs. 2.1 µM for non-diphenyl analogs) .
  • 4-Hydroxyl Group : Critical for hydrogen bonding with kinase catalytic residues (e.g., Asp831 in VEGFR2) .

Q. Example Reaction :

  • 4-Chloro Intermediate : Yield 70% using POCl₃ (reflux, 4h), confirmed by ¹³C NMR (C4-Cl δ 160 ppm) .

How can this scaffold be optimized for kinase inhibitor design?

Advanced Research Question

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., Cl, F) at the 5/6 positions to enhance binding entropy .
  • Proteolysis-Targeting Chimeras (PROTACs) : Link the scaffold to E3 ligase ligands (e.g., thalidomide) to degrade kinases .

Q. Case Study :

  • Compound 8 () : N4-(4-Chloro-2-fluorophenyl) derivative showed 70% yield and 210°C melting point, with EGFR IC₅₀ = 0.5 µM .

Notes

  • Data Integrity : Cross-validate NMR/HRMS with synthetic replicates and control experiments to ensure reproducibility.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.